2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18743257
InChI: InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine

CAS No.:

Cat. No.: VC18743257

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-methoxy-5-(oxan-2-yloxy)pyridine
Standard InChI InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3
Standard InChI Key LPIWPJMRMFZDRW-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)OC2CCCCO2

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The molecular formula of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol. The pyridine ring (C₅H₅N) serves as the core structure, with substituents at positions 2 and 5:

  • Methoxy group (-OCH₃) at position 2.

  • Tetrahydro-2H-pyran-2-yloxy group (-O-C₅H₉O) at position 5.

The tetrahydro-2H-pyran (THP) moiety introduces a six-membered cyclic ether, enhancing the compound’s steric bulk and influencing its solubility profile .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the pyridine ring:

  • Introduction of the methoxy group via methylation of a hydroxyl precursor.

  • Installation of the THP-protected hydroxyl group through etherification.

Step 1: Preparation of 5-Hydroxypyridin-2-ol

Pyridine derivatives are often functionalized via directed ortho-metalation or nucleophilic aromatic substitution. For example, lithiation of 2-methoxypyridine followed by quenching with a borate electrophile can yield 5-hydroxypyridin-2-ol .

Step 2: THP Protection of the 5-Hydroxy Group

The hydroxyl group at position 5 is protected using dihydropyran under acidic conditions:

5-Hydroxypyridin-2-ol+DihydropyranHCl (cat.)2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine\text{5-Hydroxypyridin-2-ol} + \text{Dihydropyran} \xrightarrow{\text{HCl (cat.)}} \text{2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine}

This reaction proceeds via acid-catalyzed ring-opening of dihydropyran, forming a stable ether linkage .

Step 3: Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using NMR and mass spectrometry .

Physicochemical Properties and Thermodynamic Data

Thermal Stability

The THP moiety contributes to the compound’s thermal resilience. Data for analogous THP-containing compounds reveal:

  • Heat capacity (Cₚ): ~140 J/mol·K at 298 K .

  • Enthalpy of combustion (ΔcH°): -3633.8 kJ/mol (liquid phase) .

Solubility and Partitioning

  • LogP (Octanol-Water): Estimated at 1.2–1.5, indicating moderate lipophilicity due to the THP group.

  • Aqueous solubility: <10 mg/L, necessitating organic solvents (e.g., THF, DCM) for handling .

Chemical Reactivity and Functional Group Transformations

THP Deprotection

The THP group can be cleaved under acidic conditions (e.g., HCl in methanol), regenerating the hydroxyl group:

2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridineHCl/MeOH5-Hydroxypyridin-2-ol+Dihydropyran\text{2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine} \xrightarrow{\text{HCl/MeOH}} \text{5-Hydroxypyridin-2-ol} + \text{Dihydropyran}

This reversibility is exploited in protecting-group strategies during multistep syntheses .

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.26 g/mol
Heat Capacity (Cₚ)~140 J/mol·K
Enthalpy of Combustion-3633.8 kJ/mol (liquid)
Estimated LogP1.2–1.5

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